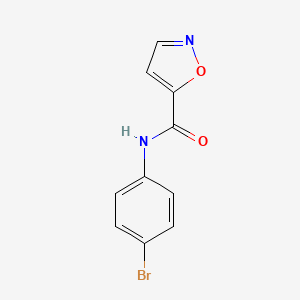
N-(4-bromophenyl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-bromophenyl)isoxazole-5-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various isoxazole derivatives and their synthesis, biological evaluation, and structural analysis, which can provide insights into the general class of compounds to which "this compound" belongs. Isoxazole derivatives are known for their diverse biological activities and are of interest in the development of new therapeutic agents .
Synthesis Analysis
The synthesis of isoxazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were prepared from 5-cyclopropylisoxazole-4-carboxylic acid and substituted benzylamines . Similarly, the synthesis of N-phenyl-5-carboxamidyl isoxazoles involved chemical synthesis and was evaluated for anticancer activity . The preparation of N-(4-bromophenyl)furan-2-carboxamide analogues was achieved via Suzuki-Miyaura cross-coupling . These methods highlight the versatility of synthetic approaches for isoxazole derivatives, which could be applicable to the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is often confirmed using spectroscopic methods such as NMR and MS, as well as X-ray crystallography . For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using single crystal X-ray diffraction . Similarly, the structure of 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole was analyzed using X-ray diffraction and Hirshfeld surface analysis . These techniques would be essential for the structural characterization of "this compound".
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, including cross-coupling reactions , ring-opening reactions , and three-component synthesis . The reactivity of these compounds is influenced by their functional groups and molecular structure. For instance, the isoxazole ring-opening product of an N-benzyl derivative could inhibit the activity of a specific enzyme . The chemical reactivity of "this compound" would likely be influenced by the presence of the bromophenyl group and the carboxamide moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives, such as solubility, melting point, and stability, are important for their practical applications. The crystal packing, hydrogen bonding, and π-interactions contribute to the stability of these compounds . Computational studies, including DFT calculations, can provide insights into the electronic properties and reactivity of these molecules . The physical and chemical properties of "this compound" would need to be determined experimentally and could be predicted using computational methods.
Wissenschaftliche Forschungsanwendungen
Inhibition of Enzymatic Activities
Isoxazole derivatives have been shown to inhibit dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis, which plays a significant role in cell proliferation and the immune response. This inhibition suggests potential applications in developing immunosuppressive and antiproliferative agents (Knecht & Löffler, 1998).
Carbonic Anhydrase Inhibition
Isoxazole-containing sulfonamides have been synthesized and found to exhibit potent inhibitory activity against carbonic anhydrase II and VII, enzymes involved in various physiological processes including fluid secretion, pH regulation, and CO2 transport (Altug et al., 2017). These findings indicate potential therapeutic applications for glaucoma and neuropathic pain.
Anticancer Activity
N-phenyl-5-carboxamidyl isoxazoles have been explored for their selectivity against solid tumors, particularly colon cancer. One derivative demonstrated significant activity by down-regulating the phosphorylation of STAT3, indicating a novel mechanism of action for chemotherapeutic intervention (Shaw et al., 2012).
Herbicidal Activity
Isoxazole derivatives have also been developed with significant herbicidal activity, demonstrating the chemical diversity and applicability of these compounds in agricultural settings. These derivatives have shown efficacy in controlling broadleaf and narrowleaf weeds (Hamper et al., 1995).
Safety and Hazards
Zukünftige Richtungen
In the field of drug discovery, it is always imperative to develop new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes for the synthesis of isoxazoles . Further studies are needed to optimize both the design and synthesis of novel compounds that have higher anticancer activities .
Wirkmechanismus
- One possibility is that it interacts with enzymes or receptors involved in cellular processes, given its antimicrobial and anticancer properties .
- For example, it could interfere with enzymatic reactions, signal transduction pathways, or cell cycle regulation .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
- The compound’s absorption properties are not available in the literature . No data on volume of distribution are reported . Information about metabolism is lacking. Not specified. Without pharmacokinetic data, we cannot assess bioavailability.
Result of Action
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-10(14)9-5-6-12-15-9/h1-6H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUKCLIWBVCTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methoxy-3-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2530823.png)
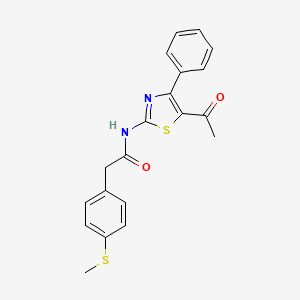

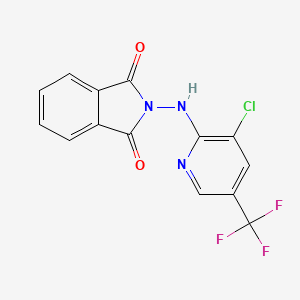

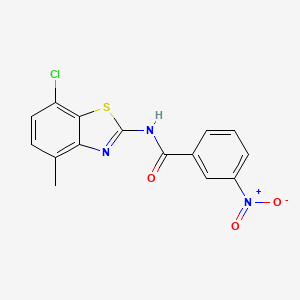
![4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2530832.png)
![2-[(3-chloro-2-ethoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2530833.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2530834.png)


![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2530839.png)
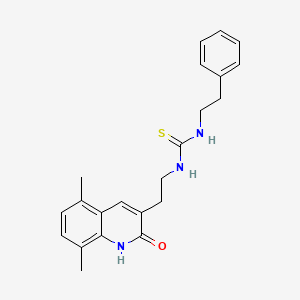
![Methyl 4-[7-[(4-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2530845.png)